molecular formula C28H30N2O2 B12492155 N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide

Cat. No.: B12492155
M. Wt: 426.5 g/mol
InChI Key: MBIHVWFEQLQTFF-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” is a complex organic compound that belongs to the class of quinoline derivatives

Properties

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide

InChI

InChI=1S/C28H30N2O2/c1-20-19-25(30(27(32)28(2,3)4)22-15-9-6-10-16-22)23-17-11-12-18-24(23)29(20)26(31)21-13-7-5-8-14-21/h5-18,20,25H,19H2,1-4H3

InChI Key

MBIHVWFEQLQTFF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, benzoyl chloride, and various amines. The reaction conditions may involve:

    Step 1: Formation of the quinoline core through cyclization reactions.

    Step 2: Introduction of the benzoyl group via Friedel-Crafts acylation.

    Step 3: Coupling with the appropriate amine to form the final amide product.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

“N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl groups to carboxylic acids.

    Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. “N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” may exhibit similar biological activities.

Medicine

In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse reactivity makes them valuable in various applications.

Mechanism of Action

The mechanism of action of “N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes or receptors, inhibiting their activity. This interaction can involve binding to the active site or allosteric sites, leading to changes in the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

“N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-2,2-dimethyl-N-phenylpropanamide” is unique due to its specific substitutions on the quinoline ring and the presence of both benzoyl and phenyl groups. These modifications can lead to distinct biological activities and reactivity compared to other quinoline derivatives.

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